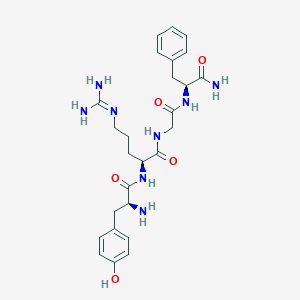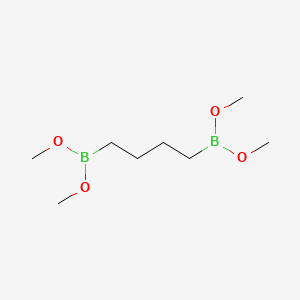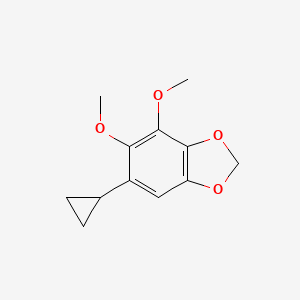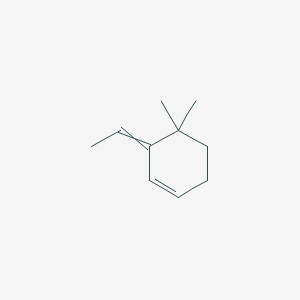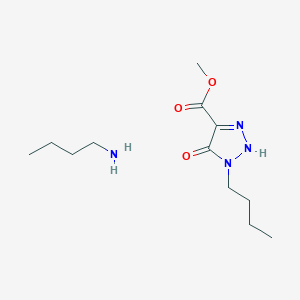
3,5-Diphenylphosphinine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Diphenylphosphinine is an organophosphorus compound characterized by the presence of two phenyl groups attached to a phosphinine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Diphenylphosphinine typically involves the reaction of phosphinine with phenyl lithium or phenyl magnesium bromide. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually performed at low temperatures to ensure high yields.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent control of reaction conditions to ensure consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 3,5-Diphenylphosphinine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the phenyl groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are commonly employed.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphinines depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
3,5-Diphenylphosphinine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the synthesis of advanced materials and as a precursor for other organophosphorus compounds.
Wirkmechanismus
The mechanism of action of 3,5-Diphenylphosphinine involves its interaction with various molecular targets. The compound can act as a ligand, forming complexes with transition metals, which can then participate in catalytic cycles. The phosphinine ring’s electronic properties allow it to stabilize reactive intermediates, facilitating various chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Diphenylphosphine: Similar in structure but lacks the phosphinine ring.
Triphenylphosphine: Contains three phenyl groups attached to phosphorus.
Phosphinine: The parent compound without phenyl substitutions.
Uniqueness: 3,5-Diphenylphosphinine is unique due to the presence of both phenyl groups and the phosphinine ring, which imparts distinct electronic and steric properties. This makes it a versatile compound in various chemical reactions and applications.
Eigenschaften
CAS-Nummer |
90543-75-2 |
|---|---|
Molekularformel |
C17H13P |
Molekulargewicht |
248.26 g/mol |
IUPAC-Name |
3,5-diphenylphosphinine |
InChI |
InChI=1S/C17H13P/c1-3-7-14(8-4-1)16-11-17(13-18-12-16)15-9-5-2-6-10-15/h1-13H |
InChI-Schlüssel |
UMTBAYTWVYCGET-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(=CP=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


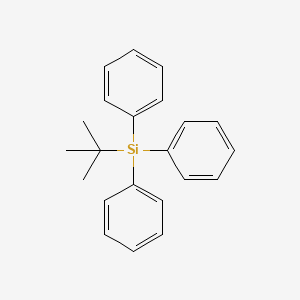
![Butyl 4-[4-(4-butoxy-4-oxobut-2-enoyl)-2,5-dimethylpiperazin-1-yl]-4-oxobut-2-enoate](/img/structure/B14359023.png)

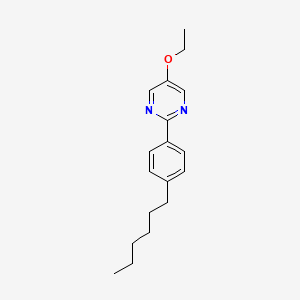
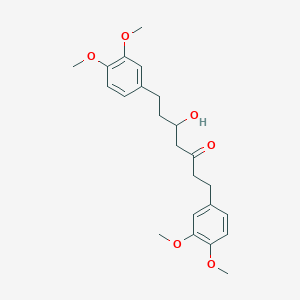
methyl}benzoate](/img/structure/B14359060.png)
